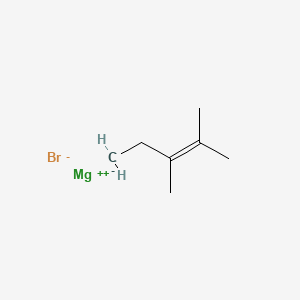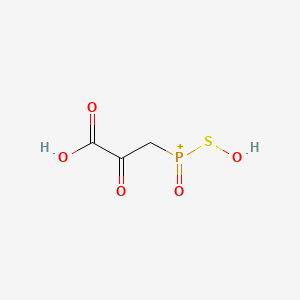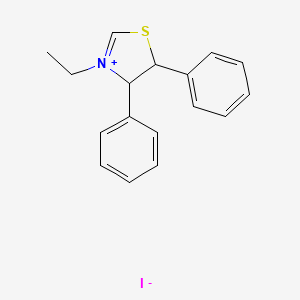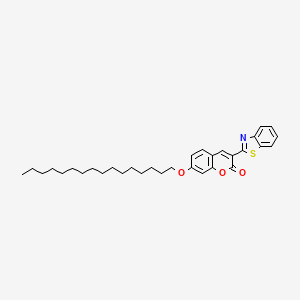
3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one typically involves the condensation of 1,3-benzothiazole derivatives with chromenone derivatives under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its chromophore properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)aniline
- 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
- 3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol
Uniqueness
3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one is unique due to its combination of benzothiazole and chromenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both fluorescence and biological activity are desired.
Propiedades
Número CAS |
189691-74-5 |
|---|---|
Fórmula molecular |
C32H41NO3S |
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-7-hexadecoxychromen-2-one |
InChI |
InChI=1S/C32H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-35-26-21-20-25-23-27(32(34)36-29(25)24-26)31-33-28-18-15-16-19-30(28)37-31/h15-16,18-21,23-24H,2-14,17,22H2,1H3 |
Clave InChI |
UBEMNQYWEXPMFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
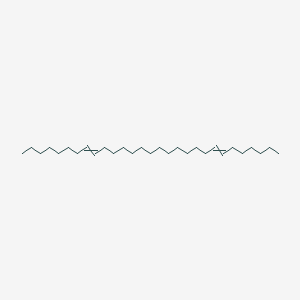
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
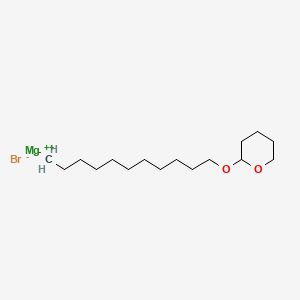
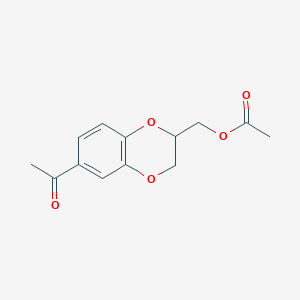
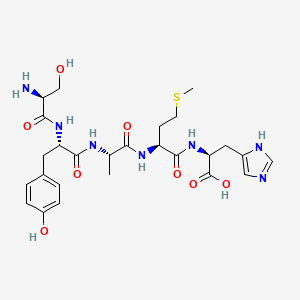
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)

